1-(4-Propylphenyl)ethane-1-thiol
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Overview
Description
1-(4-Propylphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide. For example, an alkyl halide like 1-bromo-4-propylbenzene can react with sodium hydrosulfide to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of thiols often involves the use of thiourea as a nucleophile. Thiourea displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate then undergoes hydrolysis with an aqueous base to yield the desired thiol .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propylphenyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
1-(4-Propylphenyl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Propylphenyl)ethane-1-thiol exerts its effects involves the formation of strong carbon-sulfur bonds. In thiol-ene click chemistry, the radical-mediated addition of thiols to alkenes or alkynes results in the formation of these robust bonds. This process is often initiated by light or thermal activation . The molecular targets and pathways involved include the reactive unsaturated carbon-carbon double bonds (enes) that thiols react with .
Comparison with Similar Compounds
3-Methyl-2-butene-1-thiol: This compound is known for its strong odor and is used in the study of volatile sulfur compounds.
Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.
Butanethiol: Another thiol with a strong odor, used in the synthesis of other sulfur-containing compounds.
Uniqueness: 1-(4-Propylphenyl)ethane-1-thiol is unique due to its specific structure, which includes a propyl group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in thiol-ene click chemistry and polymer synthesis .
Properties
Molecular Formula |
C11H16S |
---|---|
Molecular Weight |
180.31 g/mol |
IUPAC Name |
1-(4-propylphenyl)ethanethiol |
InChI |
InChI=1S/C11H16S/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
YTKVMQZHVBIFQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)S |
Origin of Product |
United States |
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